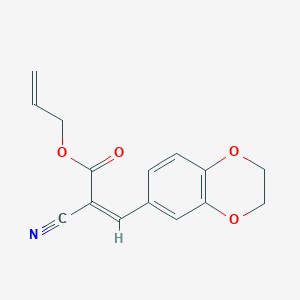
Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate is a chemical compound that has gained significant attention in scientific research. This compound is used in various applications, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of Prop-2-EN-1-YL (Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate is not fully understood. However, it is known to act as a Michael acceptor, reacting with cysteine residues in proteins and enzymes. This reaction can lead to the inhibition of enzymatic activity and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Prop-2-EN-1-YL (Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. It has also been shown to modulate cellular signaling pathways, such as the NF-κB pathway and the MAPK pathway. In addition, it has been shown to induce apoptosis in cancer cells and to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Prop-2-EN-1-YL (Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used in a wide range of applications. It also has a high reactivity towards cysteine residues, making it a useful tool for studying the mechanism of action of various enzymes and proteins. However, it also has some limitations. It can be toxic to cells at high concentrations, and its reactivity towards other amino acids can lead to non-specific effects.
Zukünftige Richtungen
There are several future directions for the research on Prop-2-EN-1-YL (Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate. One direction is the development of new drugs based on this compound for the treatment of cancer, inflammation, and other diseases. Another direction is the preparation of new materials and coatings with improved properties. In addition, the mechanism of action of this compound can be further studied to gain a better understanding of its effects on cellular signaling pathways and enzymatic activity. Finally, new synthetic methods can be developed to improve the yield and purity of this compound.
Synthesemethoden
The synthesis of Prop-2-EN-1-YL (Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate involves the reaction of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylonitrile with propargyl bromide in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Prop-2-EN-1-YL (Prop-2-EN-1-YL (2Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-YL)prop-2-enoate has various scientific research applications. It has been used in medicinal chemistry to develop new drugs for the treatment of cancer, inflammation, and other diseases. It has also been used in material science to prepare new polymers, coatings, and sensors. In addition, it has been used in chemical biology to study the mechanism of action of various enzymes and proteins.
Eigenschaften
IUPAC Name |
prop-2-enyl (Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-5-20-15(17)12(10-16)8-11-3-4-13-14(9-11)19-7-6-18-13/h2-4,8-9H,1,5-7H2/b12-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBMRSAFWITTNM-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C(=C\C1=CC2=C(C=C1)OCCO2)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
prop-2-enyl (Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

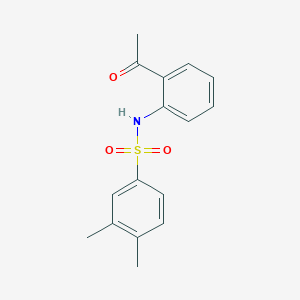


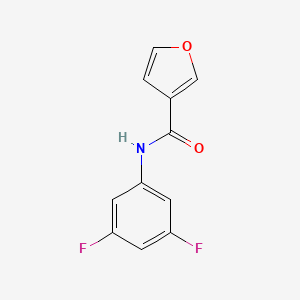
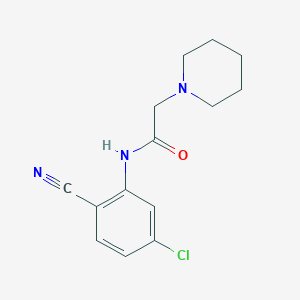
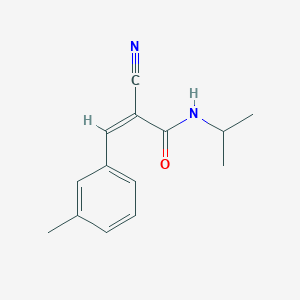

![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)
![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)
![2-[benzyl(methyl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7480177.png)
![Dimethyl 3-methyl-5-[(4-methylsulfonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480178.png)

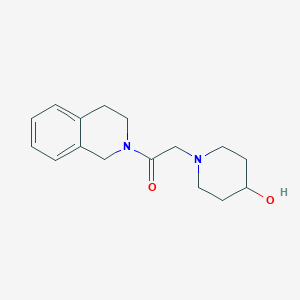
![3-[(2-bromophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B7480195.png)